(Z)-Hex-3-enyl 2-ethylbutyrate

Vue d'ensemble

Description

(Z)-Hex-3-enyl 2-ethylbutyrate is an ester compound known for its pleasant fruity aroma. Esters are widely recognized for their presence in natural products, contributing to the fragrances of fruits and flowers. This particular ester is often used in the flavor and fragrance industry due to its appealing scent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(Z)-Hex-3-enyl 2-ethylbutyrate can be synthesized through the esterification reaction between (Z)-hex-3-en-1-ol and 2-ethylbutanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-Hex-3-enyl 2-ethylbutyrate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield (Z)-hex-3-en-1-ol and 2-ethylbutanoic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Oxidation: The ester can undergo oxidation reactions, although these are less common and typically require strong oxidizing agents.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and an acid or base catalyst.

Oxidation: Strong oxidizing agents such as potassium permanganate.

Major Products Formed

Hydrolysis: (Z)-hex-3-en-1-ol and 2-ethylbutanoic acid.

Transesterification: A different ester and alcohol.

Oxidation: Various oxidized products depending on the conditions and reagents used.

Applications De Recherche Scientifique

Flavoring Applications

-

Food Industry :

- Flavor Enhancer : (Z)-Hex-3-enyl 2-ethylbutyrate is utilized as a flavoring agent in food products due to its appealing fruity notes. It is particularly effective in enhancing flavors of apple, pear, melon, tropical fruits, and peach .

- Natural Flavoring : The compound can be derived from natural sources or synthesized, allowing it to be marketed as a natural flavoring agent in compliance with food safety regulations.

- Flavoring Group Evaluation :

Fragrance Applications

- Perfume Industry :

-

Safety Assessments :

- The Research Institute for Fragrance Materials (RIFM) has conducted extensive safety assessments on similar compounds, indicating that this compound is not expected to be genotoxic or phototoxic. The No Observed Adverse Effect Level (NOAEL) has been established at 1000 mg/kg/day for reproductive toxicity, suggesting a favorable safety profile for cosmetic applications .

Therapeutic Potential

While the primary applications of this compound are in flavoring and fragrance, ongoing research is exploring its potential therapeutic benefits:

-

Aromatherapy :

- The compound's aroma may have mood-enhancing properties, making it a candidate for use in aromatherapy products aimed at stress relief and relaxation.

-

Antimicrobial Properties :

- Preliminary studies suggest that certain esters similar to this compound may possess antimicrobial properties, warranting further investigation into their efficacy in food preservation and health applications.

Case Study 1: Flavoring Safety Assessment

A comprehensive assessment by EFSA evaluated various flavoring substances including this compound. The findings confirmed that at typical concentrations used in food products, the compound does not pose significant health risks to consumers .

Case Study 2: Fragrance Ingredient Evaluation

The RIFM conducted a safety evaluation on compounds related to this compound. The results indicated that these compounds do not exhibit significant genotoxicity or sensitization potential, supporting their safe use in consumer products .

Mécanisme D'action

The mechanism of action of (Z)-Hex-3-enyl 2-ethylbutyrate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. At the molecular level, the ester bond in this compound can be hydrolyzed by esterases, releasing the alcohol and acid components, which may then participate in further biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl butanoate: Another ester with a fruity aroma, commonly found in pineapples.

Methyl butanoate: Found in apples and also has a pleasant fruity scent.

Isopentyl acetate: Known for its banana-like aroma.

Uniqueness

(Z)-Hex-3-enyl 2-ethylbutyrate is unique due to its specific structure, which imparts a distinct aroma profile compared to other esters. Its (Z)-configuration and the presence of the 2-ethylbutanoate group contribute to its unique olfactory properties, making it valuable in the flavor and fragrance industry.

Activité Biologique

(Z)-Hex-3-enyl 2-ethylbutyrate is a compound that has been studied for its biological activity, particularly in the context of its safety and potential applications in various fields such as food flavoring and fragrance. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological effects, including toxicity assessments, genotoxicity, and its role in plant defense mechanisms.

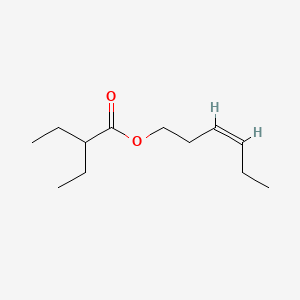

This compound, also known as cis-3-hexenyl butyrate, has the following chemical structure:

- Chemical Formula : C11H20O2

- CAS Registry Number : 16491-36-4

Genotoxicity and Mutagenicity

Studies have evaluated the genotoxic potential of this compound through various assays. Notably:

- BlueScreen Assay : This assay indicated that this compound is negative for both cytotoxicity and genotoxicity with and without metabolic activation .

- Ames Test : Read-across data from related compounds suggest that this compound is not mutagenic. Specifically, hex-3-enyl acetate was tested with no significant increase in revertant colonies, implying similar results for this compound .

Reproductive and Developmental Toxicity

The compound has been assessed for reproductive toxicity:

- No Observed Adverse Effect Level (NOAEL) : The NOAEL for reproductive toxicity is reported at 1000 mg/kg/day, indicating a high safety margin for exposure .

Skin Sensitization

Skin sensitization studies have shown mixed results:

- In human studies, a sensitization reaction was observed in only one volunteer out of a large cohort when exposed to a related compound . However, other studies indicated no significant sensitization reactions at comparable concentrations .

Biological Activity in Plants

This compound plays a role in plant defense mechanisms:

- Volatile Organic Compounds (VOCs) : It is part of the VOCs released by plants under stress conditions, which can attract beneficial insects or repel herbivores. For instance, it has been shown to enhance wheat's defense against Fusarium graminearum by priming the plant for a stronger response to pathogen attack .

- Induction of Defense Responses : Research indicates that exposure to this compound can lead to an increase in jasmonic acid-dependent defenses during later stages of infection while suppressing salicylic acid-regulated defenses during earlier stages .

Summary of Findings

Case Studies and Research Findings

Several key studies provide insights into the biological activity of this compound:

- Priming Effects on Wheat : A study demonstrated that preexposure to this compound significantly reduced necrotic lesions and fungal growth in wheat infected with Fusarium graminearum, highlighting its potential application in agricultural practices .

- Sensitization Studies : In clinical evaluations involving multiple subjects, the compound's sensitization potential was minimal, supporting its safe use in consumer products .

Propriétés

IUPAC Name |

[(Z)-hex-3-enyl] 2-ethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-4-7-8-9-10-14-12(13)11(5-2)6-3/h7-8,11H,4-6,9-10H2,1-3H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDWLVXNYKQQBT-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)C(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCOC(=O)C(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901249484 | |

| Record name | Butanoic acid, 2-ethyl-, 3-hexenyl ester, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901249484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94071-12-2 | |

| Record name | Butanoic acid, 2-ethyl-, 3-hexenyl ester, (Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94071-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-Hex-3-enyl 2-ethylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094071122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-ethyl-, 3-hexenyl ester, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901249484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-3-enyl 2-ethylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.